molecular formula C26H20ClN3O5 B11629273 (5E)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-(furan-2-ylmethyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5E)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-(furan-2-ylmethyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B11629273
M. Wt: 489.9 g/mol
InChI Key: XQAYGQIAGUHECP-XSFVSMFZSA-N
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Description

(5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines an indole moiety, a furan ring, and a diazinane trione core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The initial step often includes the preparation of the indole derivative through Fischer indole synthesis, followed by the introduction of the chlorophenoxyethyl group via nucleophilic substitution. The furan ring is then attached through a Friedel-Crafts acylation reaction. Finally, the diazinane trione core is formed through a cyclization reaction under acidic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Additionally, advanced purification techniques like chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced indole and furan derivatives.

    Substitution: Formation of substituted chlorophenoxyethyl derivatives.

Scientific Research Applications

(5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE
  • **(5E)-5-({1-[2-(2-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The uniqueness of (5E)-5-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenoxyethyl group enhances its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C26H20ClN3O5

Molecular Weight

489.9 g/mol

IUPAC Name

(5E)-5-[[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H20ClN3O5/c27-21-8-2-4-10-23(21)35-13-11-29-15-17(19-7-1-3-9-22(19)29)14-20-24(31)28-26(33)30(25(20)32)16-18-6-5-12-34-18/h1-10,12,14-15H,11,13,16H2,(H,28,31,33)/b20-14+

InChI Key

XQAYGQIAGUHECP-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)/C=C/4\C(=O)NC(=O)N(C4=O)CC5=CC=CO5

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5

Origin of Product

United States

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